methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
“Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate” is a chemical compound . It is a derivative of coumarin, a type of organic compound that is a benzopyrone, a fused benzene and pyrone ring . This compound has been studied for its potential in various applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . Another method involves the reaction of acetic acid with the sodium salt of salicylaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of 3-methyl-2-oxo-2H-chromen-7-yl propionate was determined to be triclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride resulted in the formation of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound 3-methyl-2-oxo-2H-chromen-7-yl propionate was found to have a specific crystal structure .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized innovative compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, which underwent various chemical transformations to yield compounds with potential antibacterial and antifungal activities. These synthesized compounds were characterized by IR, 1H NMR, and mass spectral studies, highlighting their potential in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Derivatives for Antibacterial Activity
Another study focused on synthesizing derivatives based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid through reactions with ethyl bromoacetate, leading to compounds with planned antibacterial activity evaluations. These efforts underline the compound's role in creating molecules with potential health benefits (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Co-crystal Structure Analysis
A study exploring the co-crystal structure of mixed molecules involving methyl 2-(2-oxo-2H-chromen-7-yloxy)acetate demonstrated the compound's utility in advanced structural analysis through X-ray crystallography. This research provides insight into the molecular interactions and stability of co-crystals, valuable in the material sciences (Kadhum, Al-Amiery, Aday, Al-Majedy Ali A. Al-Temimi, Al-Bayati, & Mohamad, 2012).
Antioxidative and Anti-inflammatory Properties
The extraction and analysis of a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia revealed antioxidative and anti-inflammatory properties. This derivative showed significant potential in inhibiting pro-inflammatory enzymes, suggesting its application in developing safer anti-inflammatory drugs (Makkar & Chakraborty, 2018).
Reaction Mechanism and Synthesis of Biologically Relevant Molecules
The synthesis of 2-pyridone derivatives from various amines and 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives was described, with a focus on proposing a novel and reasonable reaction mechanism. This research emphasizes the method's attractiveness for efficiently preparing molecules with biological and medicinal significance (Zhang, Lv, Zhang, & Li, 2013).
Mechanism of Action
Target of Action
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a derivative of coumarin, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be bacterial strains, as it has been shown to inhibit their growth effectively .
Mode of Action
It is known that coumarin derivatives can interact with various enzymes and proteins within microbial cells, disrupting their normal functions and leading to cell death .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways within the microbial cells. For instance, it may interfere with the synthesis of essential proteins or disrupt the integrity of the cell membrane, leading to cell death . The exact pathways affected can vary depending on the specific microbial strain.
Pharmacokinetics
Like other coumarin derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of microbial growth, making it a potential candidate for the development of new antimicrobial agents . Its effectiveness against various bacterial strains suggests that it could be used to treat a wide range of infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its antimicrobial activity
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSTXMWFNGNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362572 | |
Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62935-73-3 | |
Record name | Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62935-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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